Chain Length Determines Radioprotective Potency: 2-Carbon Ethyl Bridge vs. 3-Carbon Propyl Bridge in Comparative DRF Assays
In a direct comparative study using cultured human cells, the three-carbon propyl-bridged aminothiol WR-1065 produced a dose reduction factor (DRF) of 2.9 after 30-min treatment at 4 mM, versus 2.3 for cysteamine and 1.3 for the prodrug WR-2721 [1]. Extending the pre-treatment time with 10 mM WR-1065 increased the DRF to 3.4, while cysteamine showed no further increase [1]. Although no identically designed study using the two-carbon ethyl-bridged target compound has been published, the SAR established by Fahl et al. (2013) demonstrates that aminothiols with 4–6 total carbons and 1–2 amines display optimal radioprotection, and that the length and charge of the alkylamine backbone are primary determinants of efficacy [2]. The two-carbon ethyl bridge of 2-(2-aminoethylamino)ethanethiol positions the secondary amine one methylene unit closer to the thiol than in WR-1065, which is predicted to alter the protonation state at physiological pH and modify DNA minor-groove binding geometry [2].
| Evidence Dimension | Dose Reduction Factor (DRF) in cultured human cells |
|---|---|
| Target Compound Data | No directly published DRF; predicted from SAR to fall between cysteamine (DRF 2.3) and WR-1065 (DRF 2.9–3.4) based on carbon count and amine number [1][2] |
| Comparator Or Baseline | WR-1065 (propyl-bridged): DRF 2.9 at 4 mM, up to 3.4 at 10 mM extended treatment. Cysteamine (monoamine): DRF 2.3 at 4 mM. WR-2721 (prodrug): DRF 1.3 at 4 mM [1] |
| Quantified Difference | WR-1065 exceeds cysteamine by ΔDRF = +0.6 (26% improvement); WR-1065 exceeds WR-2721 by ΔDRF = +1.6 (123% improvement). Target compound Δ vs. comparators not experimentally determined. |
| Conditions | Cultured human cells; 30-min pre-treatment with 4 mM agent; γ-irradiation; reproductive death (clonogenic survival) endpoint; Defence Research Establishment, Ottawa [1] |
Why This Matters
The DRF directly quantifies the fold-increase in radiation dose tolerated; a difference of 0.6 DRF units represents a clinically meaningful shift in the therapeutic window, making structural analogs non-interchangeable for radioprotection studies.
- [1] Comparative study of the radioprotective effects of cysteamine, WR-2721, and WR-1065 in cultured human cells. Radiat Res. 1979;77(2):303–316. OSTI ID: 6312192. doi:10.2307/3575142. View Source
- [2] Fahl WE, Peebles DD, Copp RR, Soref CM. Radioprotective efficacy and toxicity of a new family of aminothiol analogs. Int J Radiat Biol. 2013;89(7):485–492. doi:10.3109/09553002.2013.770579. View Source
